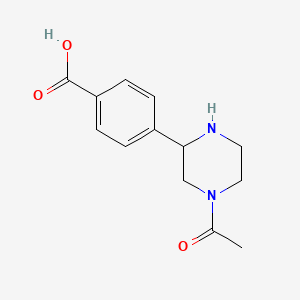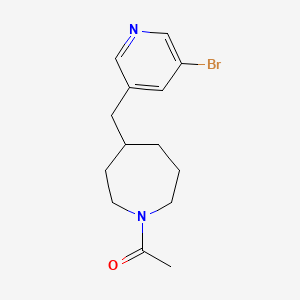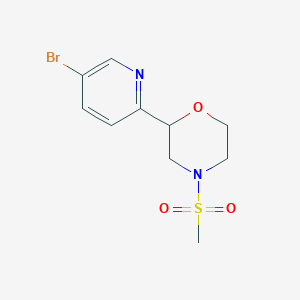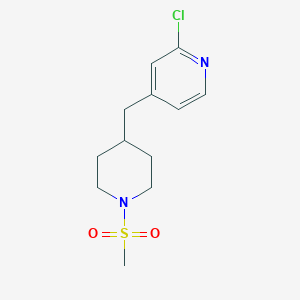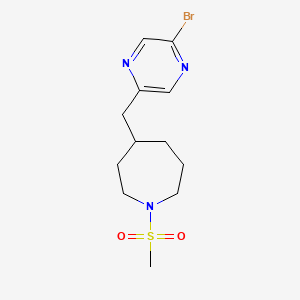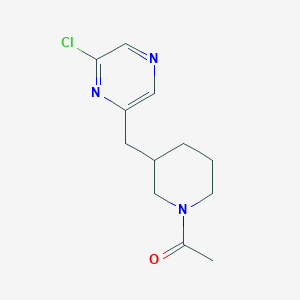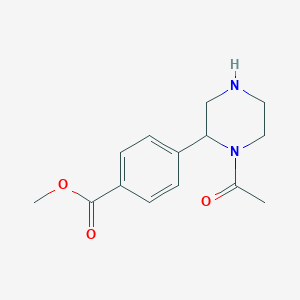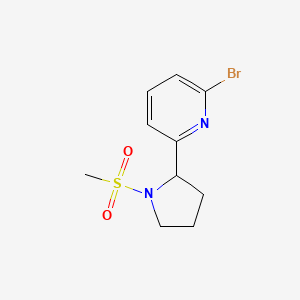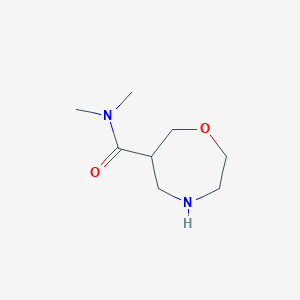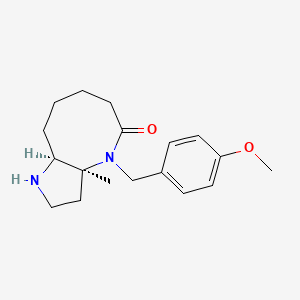
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
説明
The compound “2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide”, can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
Pyrimidines are colorless compounds and are much weaker bases than pyridine . They are soluble in water .科学的研究の応用
Inhibition of Transcription Factors
- Gene Expression Inhibitors : A study by Palanki et al. (2000) focused on inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, exploring the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide. This research highlights the critical role of the carboxamide group at the 5-position for activity, with the introduction of a fluorine substituent in place of 2-chlorine maintaining activity. These findings are relevant for understanding the biological activity of similar compounds, including 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Palanki et al., 2000).
Antimicrobial Activity
- Antimicrobial Compounds : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, investigating their antimicrobial properties. This research provides insight into the potential of pyrimidine-4-carboxamide derivatives in combating microbial infections, which could extend to compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Kolisnyk et al., 2015).
Synthesis and Biological Evaluation
- Cancer and Anti-Inflammatory Agents : Rahmouni et al. (2016) developed a series of pyrazolopyrimidines derivatives for evaluation as anticancer and anti-5-lipoxygenase agents, showcasing the potential therapeutic applications of pyrimidine derivatives in cancer and inflammation treatment. Such research could be applicable to the synthesis and evaluation of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide derivatives for similar purposes (Rahmouni et al., 2016).
Analgesic Properties
- Enhancing Analgesic Properties : Ukrainets et al. (2015) explored the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. This study demonstrates the potential of structural modification in pyrimidine derivatives to improve their biological activity, which can be relevant for compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Ukrainets et al., 2015).
PET Imaging Agents
- PET Imaging for Neuroinflammation : Wang et al. (2018) synthesized a derivative of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation. This illustrates the applicability of pyrimidine-4-carboxamide derivatives in medical imaging and diagnostics, which could include similar compounds like 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (Wang et al., 2018).
作用機序
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide may have similar targets.
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide may affect similar pathways, leading to downstream effects on cellular function and signaling.
Pharmacokinetics
The compound’s molecular weight is 2343 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide may have similar effects.
特性
IUPAC Name |
2-methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-15-9(11(13)17)7-10(16-8)12(2)3-5-14-6-4-12/h7,14H,3-6H2,1-2H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWPDSANMKIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



